molecular formula C20H24N2O3 B2426805 N-ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(m-tolyl)isonicotinamide CAS No. 2034391-48-3

N-ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(m-tolyl)isonicotinamide

Cat. No. B2426805
CAS RN: 2034391-48-3
M. Wt: 340.423
InChI Key: REYUQXDIZYQXQK-UHFFFAOYSA-N
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Description

N-ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(m-tolyl)isonicotinamide, also known as ETP-46321, is a small molecule drug that has shown potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

Corrosion Inhibition

Pyran derivatives have been studied for their corrosion inhibition properties. For instance, certain pyran derivatives, characterized by FTIR and Mass spectroscopy, have shown significant inhibition efficiency against the corrosion of mild steel in sulfuric acid solutions. These compounds act as mixed-type inhibitors and adhere to the metal surface through an adsorption mechanism, which is supported by surface analysis techniques like SEM-EDS, XRD, and AFM. Quantum chemical and molecular dynamics simulations further elucidate the interaction between these inhibitors and the metal surface, highlighting the potential of pyran derivatives in corrosion protection applications (Saranya et al., 2020).

Catalysis in Organic Synthesis

Pyran derivatives have also been explored in the field of organic synthesis. Ethylene-N,N-bis(salicylideneiminato)oxovanadium(IV), a catalyst related to pyran structures, has been shown to facilitate the reductive elimination of acylated glycosyl bromides to form glycals, a reaction relevant in both the pyranose and furanose series. This catalytic process utilizes common reagents like zinc, ammonium chloride, and methanol or acetic acid, and acetonitrile, indicating the utility of pyran-related catalysts in organic synthesis (Stick et al., 2002).

Synthesis of Heterocyclic Compounds

The versatility of pyran derivatives extends to the synthesis of heterocyclic compounds. Phosphine-catalyzed [4 + 2] annulations have been employed to synthesize highly functionalized tetrahydropyridines from pyran derivatives, showcasing their role as 1,4-dipole synthons in organic reactions. These reactions achieve excellent yields and regioselectivity, further expanding the synthetic applications of pyran derivatives (Zhu et al., 2003).

Material Science and Surface Chemistry

In material science, pyran derivatives have been utilized in the synthesis and modification of surfaces and materials. For example, a library of substituted tetrahydropyrans has been synthesized through oxidative carbon-hydrogen bond activation and click chemistry. These compounds, with their structural diversity, offer a platform for screening against various biological targets, hinting at the potential of pyran derivatives in developing novel materials with specific biological functions (Zaware et al., 2011).

properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-22(17-6-4-5-15(2)13-17)20(23)16-7-10-21-19(14-16)25-18-8-11-24-12-9-18/h4-7,10,13-14,18H,3,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYUQXDIZYQXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(m-tolyl)isonicotinamide

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